molecular formula C11H11NOS B8523866 4-(4,5-Dimethyl-2-thiazolyl)phenol

4-(4,5-Dimethyl-2-thiazolyl)phenol

Cat. No. B8523866
M. Wt: 205.28 g/mol
InChI Key: YGYKBKZUDFTNTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05051437

Procedure details

3-Methyl-5-{5-[4(4,5-dimethyl-2-thiazolyl)phenoxy]pentyl}isoxazole [II; R1 and R2 =H, Het=(4,5-dimethyl-2-thiazolyl)] was prepared from 2.0 g 4-(4,5-dimethyl-2-thiazolyl)phenol and 2.3 g 5-(5-bromopentyl)-3-methylisoxazole according to the procedure of Example 1: yield 2.5 g, m.p. 96°-97° C. (yellow to orange crystals from ethyl acetate).
Quantity
2 g
Type
reactant
Reaction Step One
Name
5-(5-bromopentyl)-3-methylisoxazole
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[C:4]([C:8]2[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=2)[S:5][C:6]=1[CH3:7].Br[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][C:21]1[O:25][N:24]=[C:23]([CH3:26])[CH:22]=1>C(OCC)(=O)C>[CH3:26][C:23]1[CH:22]=[C:21]([CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][O:14][C:11]2[CH:12]=[CH:13][C:8]([C:4]3[S:5][C:6]([CH3:7])=[C:2]([CH3:1])[N:3]=3)=[CH:9][CH:10]=2)[O:25][N:24]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC=1N=C(SC1C)C1=CC=C(C=C1)O
Name
5-(5-bromopentyl)-3-methylisoxazole
Quantity
2.3 g
Type
reactant
Smiles
BrCCCCCC1=CC(=NO1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=NOC(=C1)CCCCCOC1=CC=C(C=C1)C=1SC(=C(N1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.